molecular formula C23H16N2O5S B2892887 ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865180-92-3

ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2892887
CAS No.: 865180-92-3
M. Wt: 432.45
InChI Key: DFBDIMKAJLECCL-VHXPQNKSSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a topic of interest in recent years due to their biological activity . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Compounds with complex structures similar to the queried chemical are often synthesized to study their photophysical properties, explore new reaction pathways, or develop novel organic synthesis methodologies. For instance, the synthesis of ethyl iminothiazolopyridine-4-carboxylate derivatives via interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives showcases the versatility and creativity in organic synthesis, aiming at producing bioactive molecules or materials with specific properties (Mohamed, 2014).

Photophysical Studies and Material Applications

Studies on ethyl 2-arylthiazole-5-carboxylates and similar compounds often focus on their photophysical properties, which can have implications in material science, especially in the development of organic semiconductors, photovoltaics, and organic light-emitting diodes (OLEDs). For example, the tandem photoarylation-photoisomerization processes involving halothiazoles and the synthesis of ethyl 3-phenylisothiazole-4-carboxylate illustrate the exploration of compounds with potential applications in light-absorbing or emitting materials (Amati et al., 2010).

Catalytic Applications and New Reaction Development

The development of highly active and efficient catalysts for transformations such as the alkoxycarbonylation of alkenes is another research avenue where complex organic compounds play a critical role. The discovery and optimization of catalytic systems, as described by Dong et al. (2017), demonstrate the continuous effort in enhancing the efficiency and applicability of catalysts for industrial processes, potentially involving compounds with structures similar to the queried chemical (Dong et al., 2017).

Bioactive Molecule Development

The exploration of new bioactive molecules, particularly those with antimicrobial, antioxidant, or other therapeutic properties, is a significant area of research involving complex organic compounds. The synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for their antimicrobial activity highlight the potential of these compounds in developing new treatments or drugs (Spoorthy et al., 2021).

Future Directions

Benzothiazoles, including this compound, have high biological and pharmacological activity , making them a promising area of research for the development of new drugs and materials . The development of new synthetic approaches and patterns of reactivity is also a future direction .

Properties

IUPAC Name

ethyl 2-(4-oxochromene-2-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5S/c1-3-11-25-16-10-9-14(22(28)29-4-2)12-20(16)31-23(25)24-21(27)19-13-17(26)15-7-5-6-8-18(15)30-19/h1,5-10,12-13H,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBDIMKAJLECCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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